molecular formula C8H10ClNO3S B15359089 5-Isopropoxypyridine-2-sulfonyl chloride

5-Isopropoxypyridine-2-sulfonyl chloride

Cat. No.: B15359089
M. Wt: 235.69 g/mol
InChI Key: REYKXDAPRKRGIR-UHFFFAOYSA-N
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Description

5-Isopropoxypyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an isopropoxy group attached to the pyridine ring and a sulfonyl chloride group at the 2-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 5-isopropoxypyridine. The reaction conditions include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxypyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The sulfonyl chloride group can be reduced to form sulfides.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: Sulfonic acids

  • Reduction: Sulfides

  • Substitution: Sulfonamides, sulfonate esters, and sulfonic esters

Scientific Research Applications

5-Isopropoxypyridine-2-sulfonyl chloride has various scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

  • Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and protein interactions.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Isopropoxypyridine-2-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

5-Isopropoxypyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:

  • 4-Methoxypyridine-2-sulfonyl chloride

  • 3-Isopropoxypyridine-2-sulfonyl chloride

  • 2-Isopropoxypyridine-3-sulfonyl chloride

These compounds share similar structural features but differ in the position of the isopropoxy group on the pyridine ring. The uniqueness of this compound lies in its specific reactivity and applications in scientific research.

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

5-propan-2-yloxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-4-8(10-5-7)14(9,11)12/h3-6H,1-2H3

InChI Key

REYKXDAPRKRGIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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